1-(2-Hydroxyethoxy)methyl-5-barbituric acid belongs to the class of barbiturates, which are characterized by their barbituric acid structure. Barbiturates are further classified based on their substituents at the 5-position, which can significantly alter their pharmacological properties. This compound is likely to exhibit both sedative and anticonvulsant effects, similar to other barbiturates.
The synthesis of 1-(2-Hydroxyethoxy)methyl-5-barbituric acid can be approached through various methods involving barbituric acid as a precursor. A common synthetic pathway involves the reaction of barbituric acid with appropriate aldehydes or alcohols under acidic or basic conditions.
The yield and purity of the synthesized compound can be assessed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
The molecular structure of 1-(2-Hydroxyethoxy)methyl-5-barbituric acid can be described as follows:
The compound's structure can be visualized using computational chemistry software to predict its three-dimensional conformation and potential interactions with biological targets.
1-(2-Hydroxyethoxy)methyl-5-barbituric acid can participate in various chemical reactions typical for barbiturate derivatives:
These reactions are crucial for modifying the compound's properties to enhance efficacy and reduce toxicity .
The mechanism of action for 1-(2-Hydroxyethoxy)methyl-5-barbituric acid is likely similar to other barbiturates:
Pharmacological studies indicate that modifications at the 5-position can significantly affect binding affinity and efficacy at these receptors .
1-(2-Hydroxyethoxy)methyl-5-barbituric acid exhibits several notable physical and chemical properties:
Spectroscopic analysis (NMR, IR) provides further insight into functional groups and molecular interactions that influence its behavior in biological systems .
The applications of 1-(2-Hydroxyethoxy)methyl-5-barbituric acid are primarily found in medicinal chemistry:
Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential .
1-(2-Hydroxyethoxy)methyl-5-barbituric acid (CAS 152099-78-0) is a structurally modified barbiturate derivative with the systematic name 1-((2-hydroxyethoxy)methyl)pyrimidine-2,4,6(1H,3H,5H)-trione. Its molecular formula is C₇H₁₀N₂O₅, corresponding to a molecular weight of 202.16 g/mol [1] [3]. The compound features a barbituric acid core (hexahydropyrimidine-2,4,6-trione) with an N1-substituted 2-hydroxyethoxymethyl moiety. Key structural characteristics include:
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₇H₁₀N₂O₅ |
Molecular Weight | 202.16 g/mol |
Melting Point | 147–148 °C |
SMILES Notation | C1C(=O)NC(=O)N(C1=O)COCCO |
Aqueous Solubility | Moderate (142 g/L at 20°C for parent barbituric acid) [8] |
The 2-hydroxyethoxy group enhances hydrophilicity compared to conventional 5,5-disubstituted barbiturates, influencing its metabolic behavior and intermolecular interactions [1].
The synthesis of barbituric acid by Adolf von Baeyer in 1864 marked the origin of this chemical class, though its pharmacological inactivity limited early applications [6] [8]. The discovery of bioactive barbiturates began in 1903 with Emil Fischer and Joseph von Mering’s development of barbital (5,5-diethylbarbituric acid), the first clinically used barbiturate hypnotic [6] [9]. Phenobarbital (5-ethyl-5-phenylbarbituric acid), introduced in 1912, became the first major antiepileptic barbiturate [6] [9].
1-(2-Hydroxyethoxy)methyl-5-barbituric acid represents a third-generation structural innovation focused on N1-alkylation rather than C5 substitution. This design:
This derivative serves two primary roles in modern drug discovery:
It was identified as a key metabolite scaffold in the biotransformation of RVX-208 (2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one), an experimental atherosclerosis drug. In vitro studies using human and animal liver microsomes demonstrated that rabbit liver S9 fractions catalyze the glucuronidation of RVX-208’s primary hydroxyl group, forming a β-glycosidic bond with glucuronic acid (metabolite M4). The structural elucidation confirmed that 1-(2-hydroxyethoxy)methyl-5-barbituric acid serves as a core template for characterizing predominant metabolites [1].
The compound’s reactive sites enable diverse chemical modifications:
Table 2: Biomedical Applications of Derived Scaffolds
Derivative Class | Target/Activity | Significance |
---|---|---|
5-Arylidene barbiturates | Uridine phosphorylase inhibitors | Chemotherapy adjuvants; antiviral agents |
Pyrano[2,3-d]pyrimidines | JNK pathway modulators | Anticancer (e.g., lung cancer) [9] |
Spiro-oxindole barbiturates | Calcium channel blockers | Cardiovascular therapeutics [9] |
The ethylene glycol moiety enables "molecular hybridization" strategies, allowing conjugation with bioactive fragments (e.g., fluorinated groups for agrochemicals) while maintaining metabolic stability [9]. Unlike classical barbiturates, its modifications avoid central nervous system depression, aligning with trends toward target-specific barbiturate chemistry [6] [10].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3